molecular formula C5H4N2O2S2 B012791 3-Cyanothiophene-2-sulfonamide CAS No. 107142-12-1

3-Cyanothiophene-2-sulfonamide

Cat. No.: B012791
CAS No.: 107142-12-1
M. Wt: 188.2 g/mol
InChI Key: RYEQHLWTMWWUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanothiophene-2-sulfonamide is a heterocyclic compound that features a thiophene ring substituted with a cyano group at the third position and a sulfonamide group at the second position

Mechanism of Action

Target of Action

The primary target of 3-Cyanothiophene-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the folic acid metabolism cycle, which is essential for bacterial growth and survival .

Mode of Action

this compound acts as a competitive inhibitor of dihydropteroate synthetase . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme, thereby inhibiting the synthesis of folic acid . This disruption in folic acid synthesis impedes the growth and multiplication of bacteria .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the peptidoglycan biosynthesis pathway . Peptidoglycan is an essential component of the bacterial cell wall, and its biosynthesis involves a series of enzymes known as Mur ligases (MurC, MurD, MurE, and MurF) . By inhibiting dihydropteroate synthetase, this compound indirectly disrupts the formation of peptidoglycan, leading to bacterial cell death .

Pharmacokinetics

Sulfonamides, a class of compounds to which this compound belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . More research is needed to understand the specific ADME properties of this compound.

Result of Action

The inhibition of folic acid synthesis by this compound results in the disruption of bacterial growth and multiplication . This leads to the death of the bacteria, thereby exerting its antibacterial effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanothiophene-2-sulfonamide can be achieved through various methods. One common approach involves the reaction of chalcones with benzoylacetonitriles and elemental sulfur in a base-catalyzed one-pot two-step three-component reaction . This method allows for the formation of 3-cyanothiophene derivatives as major products.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Aminothiophenes.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

3-Cyanothiophene-2-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Cyanothiophene: Lacks the sulfonamide group but shares the cyano-substituted thiophene core.

    2-Aminothiophene: Contains an amino group instead of a cyano group.

    Thiophene-3-carboxylate: Features a carboxylate group at the third position.

Uniqueness: 3-Cyanothiophene-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-cyanothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S2/c6-3-4-1-2-10-5(4)11(7,8)9/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEQHLWTMWWUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ten grams of 3-cyano-N-(1,1-dimethylethyl)thiophene-2-sulfonamide was dissolved in 500 mL of trifluoroacetic acid and stirred overnight at room temperature. After removal of the solvent by evaporation, the residue was dissolved in ethyl acetate and washed with four portions of 100 mL of water followed by saturated sodium chloride. After drying over magnesium sulfate, the solvent was evaporated in vacuo to yield 6.42 g of white solid, m.p. 152°-155°. It showed peaks by Nuclear Magnetic Resonance consistent for the desired structure.
Name
3-cyano-N-(1,1-dimethylethyl)thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.